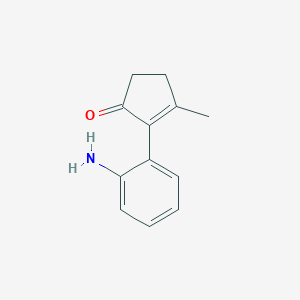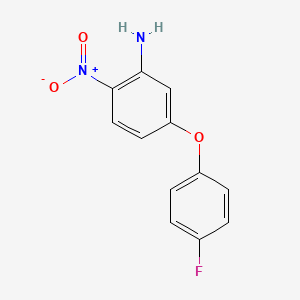
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione is an organic compound characterized by the presence of a pyrrolidine-2,5-dione ring substituted with a 2,4-dimethoxy-benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione typically involves the reaction of 2,4-dimethoxybenzylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate imide, which is then cyclized to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione.
2,4-Dimethoxybenzyl alcohol: Another related compound with similar structural features.
2,4-Dimethoxybenzoic acid: Shares the dimethoxybenzyl moiety but differs in its functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of the pyrrolidine-2,5-dione ring and the 2,4-dimethoxy-benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
1-[(2,4-dimethoxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-9(11(7-10)18-2)8-14-12(15)5-6-13(14)16/h3-4,7H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
LLBQJKXYBGTMFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2C(=O)CCC2=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

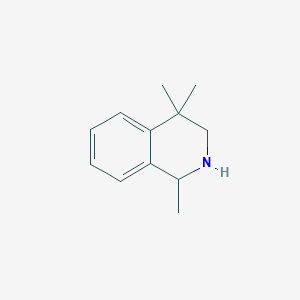
![5-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8645992.png)
![6-(Hydroxymethyl)-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B8646012.png)

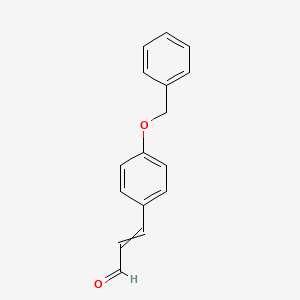
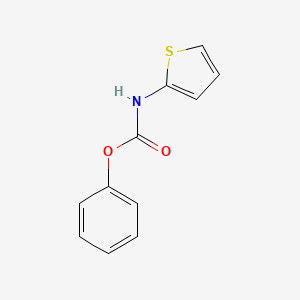



![[2-(2-Methoxyethoxy)-ethyl]-hydrazine](/img/structure/B8646040.png)
